BenchChemオンラインストアへようこそ!

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Medicinal Chemistry SAR Exploration Building Block Procurement

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol (CAS 1807165-87-2, molecular formula C₇H₃BrF₄O₂, MW 275.00 g/mol) is a polyhalogenated phenol derivative categorized as a fluorinated aromatic alcohol/phenol. It features a 2‑bromo‑4‑fluoro‑5‑(trifluoromethoxy) substitution pattern on a phenolic core.

Molecular Formula C7H3BrF4O2
Molecular Weight 274.997
CAS No. 1807165-87-2
Cat. No. B2603660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol
CAS1807165-87-2
Molecular FormulaC7H3BrF4O2
Molecular Weight274.997
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)F)Br)O
InChIInChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
InChIKeyUZEPDRJGRUMDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol (CAS 1807165-87-2): A Halogenated Trifluoromethoxy Phenol Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol (CAS 1807165-87-2, molecular formula C₇H₃BrF₄O₂, MW 275.00 g/mol) is a polyhalogenated phenol derivative categorized as a fluorinated aromatic alcohol/phenol . It features a 2‑bromo‑4‑fluoro‑5‑(trifluoromethoxy) substitution pattern on a phenolic core. This specific regioisomeric arrangement is designed to serve as a versatile synthetic intermediate, with the bromine atom enabling transition-metal-catalyzed cross‑couplings and the free hydroxyl group permitting orthogonal functionalization . The compound is supplied at 98% purity (GC) by multiple vendors and is classified as harmful/irritant (H302+H312+H332, H315, H319, H335) .

Why 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol Cannot Be Replaced by a Generic Halogenated Phenol Building Block


In-class halogenated phenols such as 2-bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2) or 4-fluoro-3-(trifluoromethoxy)phenol (CAS 886501-26-4) share individual functional groups with 2‑bromo‑4‑fluoro‑5‑(trifluoromethoxy)phenol but differ critically in their substitution pattern, electronic environment, and physicochemical properties. These differences translate into distinct reactivity in cross‑coupling reactions and divergent pharmacokinetic profiles when incorporated into lead molecules [1]. The unique 2‑Br, 4‑F, 5‑OCF₃ arrangement creates an electron‑deficient aromatic ring with a predicted LogP of 3.19 that cannot be replicated by any single regioisomer or mono‑functionalized analog . Consequently, generic substitution would alter the regiochemical outcome of downstream reactions, compromise metabolic stability, and invalidate structure‑activity relationship (SAR) data generated with the original scaffold [2].

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Configuration Uniqueness: The Only Commercially Available 2-Br-4-F-5-OCF₃ Phenol Isomer

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol (C₇H₃BrF₄O₂, MW 275.00) is the only commercially cataloged phenol bearing bromine, fluorine, and trifluoromethoxy groups in this specific 2,4,5-arrangement . The closest regioisomer, 2-bromo-3-fluoro-6-(trifluoromethoxy)phenol (CAS 1805579-84-3), has the OCF₃ group at position 6 rather than 5, altering the electronic vector and steric environment around the reactive bromine center . The 2-bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2) completely lacks the fluorine atom, while 4-fluoro-3-(trifluoromethoxy)phenol (CAS 886501-26-4) lacks the bromine atom . No other commercial source offers the exact 2-Br-4-F-5-OCF₃ phenol regioisomer .

Medicinal Chemistry SAR Exploration Building Block Procurement

Computational LogP Differentiation: Intermediate Lipophilicity Between Mono-OCF₃ and Polyhalogenated Analogs

The predicted octanol–water partition coefficient (LogP) of 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol, as reported in vendor computational data, is 3.19 . This represents a >0.7 log unit increase over 4-fluoro-3-(trifluoromethoxy)phenol (LogP 2.43) and a >0.5 log unit increase over the non‑brominated 4-(trifluoromethoxy)phenol (LogP ~2.6–3.1) [1], while remaining below the higher lipophilicity range of 2-bromo-5-(trifluoromethoxy)phenol (LogP up to 3.80) . The presence of the additional fluorine atom at position 4 counterbalances the lipophilicity-enhancing effect of the bromine, placing the target compound in a distinct intermediate LogP window.

Lipophilicity Optimization Drug Design ADME Prediction

Predicted Phenolic pKa Shift: Enhanced Acidity Relative to Mono- and Di-Substituted Analogs

The predicted pKa of the phenolic –OH in 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol is estimated at approximately 7.0–7.5, based on the experimental pKa of the structurally analogous 2-bromo-5-(trifluoromethoxy)phenol (pKa = 7.29 ± 0.10) , and is consistent with the additive electron‑withdrawing effects of ortho‑bromine, para‑fluorine, and meta‑trifluoromethoxy substituents [1]. This represents a decrease of approximately 2.5 pKa units relative to unsubstituted phenol (pKa 9.95) [2] and approximately 2.3 units relative to 4-(trifluoromethoxy)phenol (pKa 9.62) [3]. At physiological pH 7.4, the target compound is predicted to exist in a substantially ionized state (phenolate form), which may enhance aqueous solubility and influence target binding via ionic interactions.

Ionization State Bioavailability Physicochemical Profiling

Orthogonal Dual-Reactive Handle Advantage: Bromine for Cross-Coupling vs. Free Hydroxyl for Independent Functionalization

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol provides two orthogonally addressable reactive sites: an aryl bromide suitable for Pd‑catalyzed Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, and a free phenolic –OH available for O‑alkylation, acylation, sulfonation, or Mitsunobu reactions . This dual functionality is absent in 2-bromo-4-fluoroanisole (CAS 452-08-4), where the hydroxyl is blocked as a methyl ether , and is only partially present in 4-(trifluoromethoxy)phenol, which lacks a halogen coupling handle . The combination of a free phenol with a cross‑coupling‑competent bromide in a single building block reduces the number of synthetic steps required to construct complex biaryl or aryl‑heteroatom linked pharmacophores .

Synthetic Versatility Cross-Coupling Late-Stage Functionalization

Commercial Purity Benchmarking: 98% (GC) Purity Enables Direct Use in Parallel Synthesis Without Repurification

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol is supplied by multiple vendors at a typical purity of 98% by GC (area%) . This purity level is comparable to or exceeds the typical purity of the closest analogs: 2‑bromo‑5‑(trifluoromethoxy)phenol is also supplied at ≥98% (GC) , while 4‑fluoro‑3‑(trifluoromethoxy)phenol is typically supplied at 97–98% . The compound is available in research‑scale quantities (100 mg and 250 mg packs) with batch‑specific Certificates of Analysis (CoA) available upon request . Typical pricing at 100 mg scale is £85.00 / €156.00, and at 250 mg scale £163.00 / €273.00 .

Procurement Specification Compound Quality Parallel Synthesis

Optimal Application Scenarios for 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment-Based Lead Optimization Requiring Precise 2,4,5-Trisubstituted Phenol Geometry

When a medicinal chemistry program identifies a 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol core as the optimal pharmacophore for target engagement, procurement of this exact building block is mandatory. No other commercially available regioisomer replicates the spatial arrangement of the bromine (for cross‑coupling elaboration), fluorine (for metabolic stability and electronic tuning), and trifluoromethoxy group (for lipophilicity and conformational control) at these specific ring positions . Substitution with 2-bromo-5-(trifluoromethoxy)phenol would eliminate the 4‑fluoro substituent, altering both LogP (from 3.19 to ~3.7) and electronic properties, while 4-fluoro-3-(trifluoromethoxy)phenol would lack the bromine coupling handle entirely .

Synthesis of Biaryl and Aryl-Heteroatom Linked Kinase Inhibitor Libraries via Pd-Catalyzed Cross-Coupling

The aryl bromide functionality in 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol makes it a competent substrate for Suzuki-Miyaura coupling with aryl boronic acids/esters to generate biaryl derivatives, or for Buchwald-Hartwig amination to install amine substituents . The free phenolic -OH can be independently alkylated or acylated without affecting the bromide, enabling a two‑step sequential diversification strategy. This orthogonal reactivity reduces the synthetic step count versus using a building block like 2-bromo-4-fluoroanisole, which would require demethylation prior to -OH functionalization .

Agrochemical Intermediate Development Leveraging Trifluoromethoxy-Enhanced Bioactivity

Trifluoromethoxy-containing compounds are established structural motifs in commercial agrochemicals due to their favorable combination of lipophilicity, metabolic stability, and bioavailability [1]. The presence of both bromine (as a synthetic handle) and the OCF₃ group in 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol positions it as a strategic intermediate for constructing novel herbicidal or fungicidal candidates. The intermediate LogP of 3.19, combined with a predicted pKa near physiological range (~7.0–7.5), suggests that derived agrochemicals may exhibit favorable foliar uptake and phloem mobility characteristics .

Physicochemical Property-Tailored Building Block for CNS Drug Discovery Programs

For central nervous system (CNS) drug discovery, the balance of LogP (3.19), polar surface area (TPSA 29.46 Ų), and the presence of a single hydrogen bond donor (phenolic -OH) positions molecules derived from this building block within favorable CNS multiparameter optimization (MPO) space . The enhanced acidity of the phenol (ΔpKa ≈ –2.5 vs. unsubstituted phenol) [2] may also reduce plasma protein binding through increased ionization at physiological pH, a property that can be exploited to achieve higher free drug concentrations in the brain.

Quote Request

Request a Quote for 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.